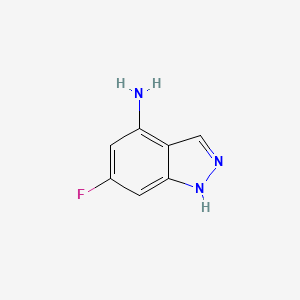

6-Fluoro-1H-indazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Fluoro-1H-indazol-4-amine is a chemical compound with the CAS Number: 885520-16-1. It has a linear formula of C7H6FN31. The compound is solid in physical form and is typically stored in a dark place, sealed in dry, at room temperature1.

Synthesis Analysis

Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines2.

Molecular Structure Analysis

The InChI code for 6-Fluoro-1H-indazol-4-amine is 1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) and the InChI key is RACABEBHSYBESA-UHFFFAOYSA-N1.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 6-Fluoro-1H-indazol-4-amine.Physical And Chemical Properties Analysis

6-Fluoro-1H-indazol-4-amine has a molecular weight of 151.141. It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature1.Applications De Recherche Scientifique

Anticancer Activity

6-Fluoro-1H-indazol-4-amine derivatives have been extensively studied for their anticancer activities. For example, a compound synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine demonstrated the ability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Similarly, a study found that 6-aminoindazole derivatives, including those containing a 6-fluoro-1H-indazol-4-amine structure, exhibited significant antiproliferative activity against various human cancer cell lines, with some compounds displaying potent activity and minimal cytotoxicity toward normal cells (Hoang et al., 2022).

Combinatorial Synthesis for Heterocycles

The combinatorial synthesis involving 6-Fluoro-1H-indazol-4-amine has been explored to create a variety of heterocyclic compounds. A notable example is the formation of fused tetracyclic heterocycles through a three-component reaction, demonstrating the versatility of 6-Fluoro-1H-indazol-4-amine in constructing complex molecular architectures (Li et al., 2013).

Fluorescent Chemical Sensing

Research has also been conducted on the application of 6-Fluoro-1H-indazol-4-amine derivatives in fluorescent chemical sensing. A study introduced a fluorogenic calix[4]arene derivative for Mg2+ detection, indicating the potential of 6-Fluoro-1H-indazol-4-amine based compounds in the development of selective and sensitive chemical sensors (Hamdi et al., 2009).

Organic Synthesis and Fluorination Reagents

Furthermore, 6-Fluoro-1H-indazol-4-amine and its analogues have been utilized as intermediates in organic synthesis, especially in the introduction of fluorine atoms into organic molecules. The synthesis and application of fluorinating compounds containing N–F bonds demonstrate the importance of fluorinated amines, including 6-Fluoro-1H-indazol-4-amine, in medicinal chemistry and materials science (Furin & Fainzil’berg, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H3351. The precautionary statements are P261-P305+P351+P3381.

Orientations Futures

While specific future directions for 6-Fluoro-1H-indazol-4-amine are not mentioned in the search results, indazole-containing compounds have been the focus of recent research due to their wide variety of medicinal applications3. This suggests that further research and development in this area could lead to new therapeutic applications.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

6-fluoro-1H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACABEBHSYBESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646217 |

Source

|

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indazol-4-amine | |

CAS RN |

885520-16-1 |

Source

|

| Record name | 6-Fluoro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.